3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-3-11-6-8-7-5(2)10(6)9-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUOPUXYYBHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of triazole derivatives with thiadiazine derivatives. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with phenacyl bromides in the presence of a base such as potassium hydroxide. The reaction is usually carried out in refluxing ethanol for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include bases like potassium hydroxide, solvents like ethanol, and catalysts such as piperidine. Major products formed from these reactions include various substituted triazolothiadiazine derivatives with potential pharmacological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antitumor activity. A study conducted at the National Cancer Institute evaluated the anticancer potential of these compounds against 60 different cancer cell lines, including leukemia and breast cancer. The results demonstrated promising antineoplastic activity, suggesting that these derivatives could serve as effective agents in cancer therapy .
Analgesic and Anti-inflammatory Effects
Another notable application of this compound is its analgesic and anti-inflammatory properties. A series of synthesized compounds based on this compound were screened for their ability to alleviate pain and inflammation. Results showed that certain derivatives possessed significant analgesic effects without inducing gastric lesions or causing lipid peroxidation, indicating a favorable safety profile .
Antioxidant Activity
The antioxidant capabilities of this compound have also been explored. Compounds derived from this structure demonstrated the ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases and could lead to the development of new antioxidant therapies .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with various electrophiles. Structural modifications have been shown to significantly influence the biological activity of the resulting compounds. For instance:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring enhances the analgesic and anti-inflammatory activities.
- Substituent Variations: Different alkyl substituents at specific positions have been linked to increased anticancer potency against specific cell lines like MDA-MB-468 (breast cancer) .
Comparative Data Table
| Property | Activity | Reference |
|---|---|---|
| Anticancer Activity | Effective against multiple cancer types | |
| Analgesic Activity | Significant without gastric toxicity | |
| Antioxidant Activity | Effective free radical scavenger |
Case Study 1: Antitumor Efficacy
In a comprehensive study involving various cancer cell lines (including leukemia and lung cancer), derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and tested for their antitumor efficacy. The findings revealed that these compounds exhibited potent cytotoxic effects across a wide range of cancers with minimal side effects observed in normal cells .
Case Study 2: Analgesic Properties
A series of experiments assessing the analgesic properties of synthesized triazolothiadiazines indicated that certain compounds significantly reduced pain responses in animal models while maintaining a low incidence of adverse effects typically associated with analgesics .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of receptor function. For example, it has been shown to inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . The pathways involved in its action include disruption of enzyme-substrate interactions and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazolothiadiazines are highly dependent on substituent patterns. Below is a detailed comparison of 3,6-dimethyl-7H-triazolothiadiazine with its analogs:
Substituent Effects on Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | LogP* | Key Spectral Features (IR/NMR) |
|---|---|---|---|---|---|
| 3,6-Dimethyl-7H-triazolothiadiazine | 3-CH₃, 6-CH₃ | 168.22 | 194–195 (predicted) | 1.2 | IR: 2930 cm⁻¹ (C-H stretch); NMR: δ 2.33 (s, CH₃) |
| 3-Ethyl-6-methyl-7H-triazolothiadiazine (5b) | 3-C₂H₅, 6-CH₃ | 300.38 | 150–152 | 2.8 | IR: 1596 cm⁻¹ (C=N); NMR: δ 1.28 (t, CH₂CH₃) |
| 3-(3,4,5-Trimethoxyphenyl)-6-carboxymethyl-7H-triazolothiadiazine (16) | 3-(Ar-OMe₃), 6-CH₂COOH | 339.21 | 285–287 | 0.5 | IR: 1720 cm⁻¹ (C=O); NMR: δ 7.47 (d, Ar-H) |
| 6-(4-Bromophenyl)-3-phenyl-7H-triazolothiadiazine (23) | 3-C₆H₅, 6-Br-C₆H₄ | 371.25 | 201–203 | 3.5 | IR: 1590 cm⁻¹ (C=C); NMR: δ 7.15–7.39 (m, Ar-H) |
*LogP values estimated using fragment-based methods.
Key Observations :
- Thermal Stability : Electron-withdrawing groups (e.g., nitro in 5d) elevate melting points due to stronger intermolecular interactions .
- Spectral Signatures : Methyl groups (e.g., in 3,6-dimethyl derivative) produce distinct singlet peaks in ¹H NMR (δ 2.2–2.5 ppm), whereas aryl protons show multiplet patterns (δ 7.0–8.2 ppm) .
Key Observations :
Key Observations :
Biological Activity
3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological activity, focusing on antitumor properties, antioxidant effects, and potential applications in diabetes management.
- Molecular Formula : C7H8N4S
- Molecular Weight : 168.22 g/mol
- CAS Number : 552881-02-4
Antitumor Activity
A significant body of research has highlighted the antitumor potential of derivatives of this compound. For instance:
- Study Findings :
- In vitro studies conducted on 60 cancer cell lines (including leukemia and breast cancer) demonstrated that derivatives exhibited notable antineoplastic activity. The compounds were shown to inhibit cell proliferation effectively .
- Specific derivatives displayed enhanced activity against MDA-MB-468 breast cancer cells when substituents were modified .
Table 1: Antitumor Activity of Selected Derivatives
| Compound | Cancer Cell Line | % Inhibition |
|---|---|---|
| 3a | MDA-MB-468 | High |
| 2d | CCRF-CEM (Leukemia) | Moderate |
| 2e | A549 (Lung) | Significant |
Antioxidant Activity
Research has also indicated that certain derivatives possess antioxidant properties:
- DPPH Free Radical Scavenging : Compounds were tested for their ability to scavenge DPPH radicals. For example, compound 2d exhibited an IC50 value of 16.97 µg/mL .
Table 2: Antioxidant Activity of Selected Compounds
| Compound | IC50 Value (µg/mL) | % Scavenging |
|---|---|---|
| 2d | 16.97 | 59.15 |
| 2e | 21.40 | Good |
Anti-Diabetic Activity
The compound also shows promise in managing diabetes:
- In Vivo Studies : In a streptozotocin-induced diabetic rat model, several derivatives demonstrated significant blood glucose-lowering activities. For instance, compounds showed up to 59.98% reduction in blood glucose levels .
The mechanism by which these compounds exert their biological effects is under investigation. Preliminary studies suggest that they may interact with cellular pathways involved in apoptosis and cell cycle regulation in cancer cells . Additionally, their antioxidant properties may stem from their ability to reduce oxidative stress within cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-bromoketones or phenacyl bromides under acid catalysis. For example, Khramchikhini et al. demonstrated the use of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with propargyl aldehydes to form the triazolo-thiadiazine core . Optimizing solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., heteropolyacids) significantly impacts yields (50–85%) and purity .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are critical. The methyl groups at positions 3 and 6 appear as singlets in ¹H NMR (δ 2.3–2.6 ppm), while the triazole and thiadiazine protons resonate between δ 7.0–8.5 ppm. X-ray crystallography, as performed by Fun et al., confirmed planar geometry and bond distances (e.g., C–S: 1.74 Å, C–N: 1.31 Å) . Elemental analysis (C, H, N, S) and HPLC purity (>95%) are mandatory for validation .
Q. What in vitro biological screening models are used to evaluate its antitumor potential?
- Methodological Answer : Standard assays include MTT or SRB tests against cancer cell lines (e.g., MCF-7, A549, HeLa). Derivatives of this scaffold showed IC₅₀ values ranging from 0.14–25 µM, with cyclopropyl-substituted analogs exhibiting enhanced activity against leukemia L1210 cells . Dose-response curves and selectivity indices (vs. normal cells like HEK293) are calculated to prioritize lead compounds .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and pharmacokinetics?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the 6-position enhances antibacterial activity (MIC: 2–8 µg/mL against S. aureus), while bulky substituents (e.g., benzylidene) improve metabolic stability. Pharmacokinetic studies in rodents revealed that methyl groups at 3/6 positions reduce CYP450-mediated clearance, increasing half-life (t₁/₂: 4.2 h) . Quantitative structure-activity relationship (QSAR) models further guide optimization .
Q. What mechanistic insights explain its antitumor activity?
- Methodological Answer : Molecular docking and enzyme inhibition assays suggest targeting tubulin polymerization (binding affinity ΔG: −9.2 kcal/mol) and topoisomerase II (IC₅₀: 1.8 µM). Flow cytometry revealed G2/M phase arrest in HeLa cells, corroborated by Western blotting showing upregulated p53 and Bax/Bcl-2 ratio . Mitochondrial membrane depolarization assays (JC-1 staining) confirm apoptosis induction .
Q. How can contradictory data on antibacterial efficacy across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or assay conditions (e.g., broth microdilution vs. disk diffusion). Meta-analyses using standardized CLSI protocols and checkerboard synergy assays (e.g., with β-lactams) clarify efficacy. For instance, triazolo-thiadiazines showed additive effects with ciprofloxacin (FIC index: 0.5) against MRSA .
Q. What strategies improve synthetic yield for scale-up without compromising purity?
- Methodological Answer : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and improves yield (85% vs. 60%) by enhancing cyclization efficiency . Continuous-flow reactors with immobilized catalysts (e.g., HPA/MCM-41) minimize side products. Recrystallization from ethanol/water (3:1) achieves >99% purity, validated by DSC and TGA .
Q. How do computational methods guide the design of novel derivatives?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV) to predict reactivity. Molecular dynamics simulations (50 ns trajectories) assess binding stability to targets like 14α-demethylase (PDB: 3LD6), with binding free energies (MM-PBSA: −45 kcal/mol) correlating with antifungal IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
